molecular formula C9H10N2O3 B14261218 Benzenecarboximidic acid, 4-methyl-3-nitro-, methyl ester CAS No. 166522-39-0

Benzenecarboximidic acid, 4-methyl-3-nitro-, methyl ester

Cat. No.: B14261218
CAS No.: 166522-39-0
M. Wt: 194.19 g/mol
InChI Key: XJWREDVWZRZZHC-UHFFFAOYSA-N
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Description

Benzenecarboximidic acid, 4-methyl-3-nitro-, methyl ester is an organic compound with the molecular formula C9H10N2O3 It is a derivative of benzenecarboximidic acid, characterized by the presence of a methyl ester group and a nitro group at specific positions on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzenecarboximidic acid, 4-methyl-3-nitro-, methyl ester typically involves the nitration of 4-methylbenzenecarboximidic acid followed by esterification. The nitration process introduces a nitro group at the 3-position of the benzene ring. This is usually achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The resulting nitro compound is then subjected to esterification using methanol and an acid catalyst, such as sulfuric acid, to form the methyl ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The nitration and esterification steps are optimized for efficiency and cost-effectiveness, often involving continuous flow processes and automated systems.

Chemical Reactions Analysis

Types of Reactions

Benzenecarboximidic acid, 4-methyl-3-nitro-, methyl ester undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methyl ester group can undergo nucleophilic substitution reactions, where the ester is replaced by other functional groups.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and methanol under acidic or basic conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas and palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

    Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products Formed

    Reduction: 4-methyl-3-amino-benzenecarboximidic acid.

    Substitution: Various substituted benzenecarboximidic acid derivatives depending on the nucleophile used.

    Hydrolysis: 4-methyl-3-nitro-benzenecarboximidic acid and methanol.

Scientific Research Applications

Benzenecarboximidic acid, 4-methyl-3-nitro-, methyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential pharmacological properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of benzenecarboximidic acid, 4-methyl-3-nitro-, methyl ester involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The ester group can be hydrolyzed to release the active carboxylic acid, which can further participate in biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Benzenecarboximidic acid, 4-nitro-, methyl ester: Similar structure but lacks the methyl group at the 4-position.

    Benzenecarboximidic acid, 3-nitro-, methyl ester: Similar structure but the nitro group is at the 3-position instead of the 4-position.

Uniqueness

Benzenecarboximidic acid, 4-methyl-3-nitro-, methyl ester is unique due to the specific positioning of the methyl and nitro groups, which influence its chemical reactivity and potential applications. The presence of both electron-donating (methyl) and electron-withdrawing (nitro) groups on the benzene ring creates a unique electronic environment that can be exploited in various chemical reactions and applications.

Properties

CAS No.

166522-39-0

Molecular Formula

C9H10N2O3

Molecular Weight

194.19 g/mol

IUPAC Name

methyl 4-methyl-3-nitrobenzenecarboximidate

InChI

InChI=1S/C9H10N2O3/c1-6-3-4-7(9(10)14-2)5-8(6)11(12)13/h3-5,10H,1-2H3

InChI Key

XJWREDVWZRZZHC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=N)OC)[N+](=O)[O-]

Origin of Product

United States

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